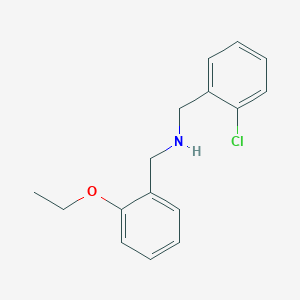
N-(2-ethoxybenzyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxybenzyl)-2-methoxyethanamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized in the early 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E has gained popularity in recent years due to its unique psychedelic effects and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of the prefrontal cortex and other areas of the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other psychedelics such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. Additionally, this compound has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its potency and specificity for the 5-HT2A receptor. This allows for precise manipulation of the serotonin system and the study of its effects on behavior and cognition. However, the use of this compound in lab experiments is limited by its potential for abuse and the lack of availability of pure and standardized compounds.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxybenzyl)-2-methoxyethanamine. One area of interest is the development of novel therapeutic applications for the treatment of mental health disorders such as depression and anxiety. Additionally, the study of the molecular mechanisms underlying the effects of this compound on the brain could lead to the development of new drugs with similar effects but fewer side effects. Finally, the use of advanced imaging techniques such as fMRI and PET could provide a better understanding of the neural circuits involved in the psychedelic experience.
Conclusion:
In conclusion, this compound is a synthetic psychedelic drug that has gained popularity in recent years due to its unique effects and potential therapeutic applications. The synthesis of this compound is a complex process that requires expertise in organic chemistry. The exact mechanism of action of this compound is not fully understood, but it is believed to act on the serotonin receptors in the brain. The biochemical and physiological effects of this compound are similar to other psychedelics, and it has both advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of this compound, including the development of novel therapeutic applications and the study of the molecular mechanisms underlying its effects on the brain.
Métodos De Síntesis
The synthesis of N-(2-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 2-methoxyethanamine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-ethoxybenzyl)-2-methoxyethanamine has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-7-5-4-6-11(12)10-13-8-9-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCASLGJOPBKMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502111.png)
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B502112.png)
![N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502113.png)
![N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B502114.png)
![1-(2-chlorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502115.png)
![2-({2-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)butan-1-ol](/img/structure/B502116.png)

![N-[2-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B502118.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-phenylethanamine](/img/structure/B502119.png)
![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502121.png)
![2-(2-Chloro-6-ethoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502123.png)
![4-[(1,3-Benzodioxol-5-ylmethyl)amino]butan-1-ol](/img/structure/B502124.png)
![2-{[3-Methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502125.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502126.png)